ethyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate ethyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate
Brand Name: Vulcanchem
CAS No.: 2640888-48-6
VCID: VC11868393
InChI: InChI=1S/C19H18N2O6S/c1-3-27-18(23)12-20-16-6-4-5-7-17(16)28(25,26)21(19(20)24)15-10-8-14(9-11-15)13(2)22/h4-11H,3,12H2,1-2H3
SMILES: CCOC(=O)CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC=C(C=C3)C(=O)C
Molecular Formula: C19H18N2O6S
Molecular Weight: 402.4 g/mol

ethyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate

CAS No.: 2640888-48-6

Cat. No.: VC11868393

Molecular Formula: C19H18N2O6S

Molecular Weight: 402.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate - 2640888-48-6

Specification

CAS No. 2640888-48-6
Molecular Formula C19H18N2O6S
Molecular Weight 402.4 g/mol
IUPAC Name ethyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetate
Standard InChI InChI=1S/C19H18N2O6S/c1-3-27-18(23)12-20-16-6-4-5-7-17(16)28(25,26)21(19(20)24)15-10-8-14(9-11-15)13(2)22/h4-11H,3,12H2,1-2H3
Standard InChI Key MZAKFLJWGYLAKM-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC=C(C=C3)C(=O)C
Canonical SMILES CCOC(=O)CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC=C(C=C3)C(=O)C

Introduction

Ethyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]acetate is a complex organic compound belonging to the class of benzothiadiazine derivatives. These compounds are recognized for their diverse biological activities and utility in medicinal chemistry. The synthesis of this compound typically involves multi-step pathways, reflecting its intricate molecular structure composed of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Key Structural Elements:

  • Molecular Formula: Not explicitly provided in the available literature, but it can be inferred from its components.

  • Molecular Weight: Not specified, but it would be calculated based on the atomic masses of its constituent atoms.

  • Chemical Properties: Participates in reactions typical of benzothiadiazine derivatives, with conditions such as temperature and solvent choice being crucial for optimizing yields.

Synthesis and Preparation

The synthesis of ethyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]acetate involves complex multi-step pathways. These pathways often require specific reagents and conditions to achieve the desired yield and purity of the final product. The general approach includes several chemical transformations, but detailed technical specifics can vary based on the desired outcome.

Synthesis Overview:

  • Starting Materials: Typically involve benzothiadiazine precursors and acetylphenyl derivatives.

  • Reaction Conditions: Temperature, solvent, and catalysts are crucial for optimizing the synthesis.

  • Purification Methods: Often involve chromatography to isolate the pure compound.

Applications and Potential Uses

Ethyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]acetate has potential applications in scientific research, particularly in organic synthesis and pharmaceutical development. Its unique structure and the properties of benzothiadiazine derivatives make it a candidate for exploring diverse biological activities.

Potential Applications:

  • Medicinal Chemistry: Could be used in the development of new drugs due to its structural complexity and potential bioactivity.

  • Organic Synthesis: Serves as a building block for more complex molecules.

Data Table: Comparison with Other Ethyl Derivatives

Compound NameMolecular FormulaMolecular WeightKey Features
Ethyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]acetateNot specifiedNot specifiedBenzothiadiazine core with acetylphenyl substituent
Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetateC8H8F3NO2SNot specifiedTrifluoromethyl substituent on a thiazole ring
Ethyl 2-[2-(4-phenylphenyl)phenyl]acetateC22H20O2316.4 g/molComplex phenyl structure

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